N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
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Overview
Description
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic applications. It may be investigated for its effects on various diseases, including neurological disorders and inflammatory conditions.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Future Directions
The THIQ heterocyclic scaffold, which includes “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide”, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . The future direction would likely involve further exploration of the biological potential of these analogs and the development of novel synthetic strategies for constructing the core scaffold .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding quinones or hydroquinones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with altered chemical properties.
Comparison with Similar Compounds
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
Uniqueness: N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide stands out due to its specific structural features, such as the presence of the benzenesulfonamide group. This group imparts unique chemical and biological properties that differentiate it from other compounds in the same family.
Properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-18(21)20-11-10-14-8-9-16(12-15(14)13-20)19-24(22,23)17-6-4-3-5-7-17/h3-9,12,19H,2,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWJHAVMELTOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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